molecular formula C20H18NO4+ B055584 Berberine CAS No. 2086-83-1

Berberine

Cat. No.: B055584
CAS No.: 2086-83-1
M. Wt: 336.4 g/mol
InChI Key: YBHILYKTIRIUTE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Berberine, a natural active ingredient extracted from the rhizome of Rhizoma Coptidis, interacts with multiple intracellular targets and exhibits a wide range of pharmacological activities . This compound’s primary targets include mitochondria , AMP-activated protein kinase (AMPK), nuclear factor κB (NF-κB), mitogen-activated protein kinase silent information regulator 1 (SIRT-1), hypoxia-inducible factor 1α (HIF-1α), vascular endothelial growth factor phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), janus kinase 2 (JAK-2), Ca 2+ channels, and endoplasmic reticulum stress .

Mode of Action

This compound shows remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity via the regulation of multiple signaling pathways . It regulates glycolipid metabolism by regulating mitochondrial respiratory chain function, promotes tumor cell apoptosis by regulating the mitochondrial apoptosis pathway, and protects cardiac function by promoting mitophagy to alleviate mitochondrial dysfunction .

Biochemical Pathways

This compound affects many biochemical pathways, especially its proapoptotic and anti-inflammatory activity . It inhibits hepatic lipid production, increases hepatic lipid clearance, improves insulin resistance, promotes AMPK phosphorylation, influences apoptosis and autophagy in lipid cells, and regulates epigenetic modifications .

Pharmacokinetics

Orally administered this compound undergoes extensive metabolism due to p-glycoprotein (P-gp)-mediated efflux and self-aggregation, which greatly hinders its absorption . The metabolic site seemed to be the liver, and the metabolites and conjugates were evidently excreted into the duodenum as bile .

Result of Action

This compound shows remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity . It may effectively inhibit the proliferation and angiogenesis of tumor cells by inhibiting VEGF, ERK and PI3K/Akt pathways and promote the apoptosis of tumor cells . It also sets off a chain of events that reduces the body’s ability to uptake long-chain fatty acids, which could result in the prevention of weight gain and cholesterol buildup .

Action Environment

The gut microbiota is the target of this compound, and the microbiota metabolizes this compound to active metabolites . This compound alters gut microbial function through modulation of bile acids . Members of the genus Blautia could demethylate this compound into mainly thalifendine, and this reaction may stimulate the production of short-chain fatty acids (SCFAs) acetate and butyrate, via acetogenesis and cross-feeding respectively .

Future Directions

The positive antidepressant effects of berberine are encouraging. There is a lot of work that needs to be done to accurately elucidate the efficacy and mechanism of this compound in depression . High-quality, large clinical studies are needed to properly evaluate the effectiveness and safety of this compound in various health conditions .

Biochemical Analysis

Biochemical Properties

Berberine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound activates AMP-activated protein kinase (AMPK) , a crucial enzyme in cellular energy homeostasis . This activation leads to the inhibition of acetyl-CoA carboxylase and HMG-CoA reductase , enzymes involved in lipid synthesis . Additionally, this compound stabilizes the mRNA of the low-density lipoprotein (LDL) receptor , enhancing its expression and promoting cholesterol clearance from the bloodstream .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In hepatocytes, it reduces lipid accumulation by modulating lipid metabolism pathways . In cancer cells, this compound induces apoptosis and inhibits proliferation by affecting cell signaling pathways such as MAPK and PI3K/Akt . Furthermore, this compound influences gene expression by modulating transcription factors like NF-κB and AP-1 , leading to anti-inflammatory effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through multiple mechanisms. It binds to and inhibits the activity of topoisomerase , an enzyme involved in DNA replication . This compound also interacts with cytochrome P450 enzymes, affecting drug metabolism . Additionally, it modulates the expression of genes involved in lipid and glucose metabolism by activating AMPK and inhibiting SREBP-1c , a key regulator of lipid synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature . Long-term studies have shown that this compound maintains its efficacy in reducing lipid levels and improving insulin sensitivity over extended periods . Its effects on cellular function may diminish with prolonged exposure due to adaptive cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound effectively reduces blood glucose and lipid levels without significant adverse effects . At high doses, this compound can cause gastrointestinal disturbances and hepatotoxicity . Threshold effects have been observed, where increasing the dose beyond a certain point does not proportionally enhance its therapeutic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It enhances glycolysis and inhibits gluconeogenesis in the liver by activating AMPK . This compound also affects lipid metabolism by inhibiting the synthesis of fatty acids and cholesterol . It interacts with enzymes such as phosphofructokinase and glucose-6-phosphatase , modulating metabolic flux and reducing glucose production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is absorbed in the intestines and transported to the liver, where it undergoes extensive metabolism . This compound interacts with transporters such as P-glycoprotein , affecting its bioavailability and distribution . It accumulates in tissues like the liver, kidneys, and intestines, where it exerts its pharmacological effects .

Subcellular Localization

This compound’s subcellular localization influences its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it affects cellular metabolism . This compound can also localize to the nucleus, where it interacts with DNA and modulates gene expression . Post-translational modifications, such as phosphorylation, may influence its targeting to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Berberine can be synthesized through various methods. One common approach involves the condensation of 3,4-dimethoxybenzaldehyde with 2,3-dimethoxybenzylamine, followed by cyclization and oxidation steps . The reaction conditions typically involve the use of strong acids and oxidizing agents.

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. For example, this compound can be extracted from the roots, rhizomes, stems, and bark of Berberis species using hot extraction with methanol . The extracted this compound is then purified using techniques such as thin-layer chromatography and high-performance liquid chromatography .

Comparison with Similar Compounds

  • Metformin
  • Curcumin
  • Quercetin
  • Silymarin

Berberine stands out due to its broad spectrum of pharmacological activities and its ability to target multiple pathways simultaneously.

Properties

IUPAC Name

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,7-10H,5-6,11H2,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHILYKTIRIUTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9043857
Record name Berberine
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Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow solid; [Merck Index], Solid
Record name Berberine
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Record name Berberine
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CAS No.

2086-83-1
Record name Berberine
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Record name Berberine
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Record name BERBERINE
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Record name Berberine
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Melting Point

145 °C
Record name Berberine
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URL https://www.drugbank.ca/drugs/DB04115
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Record name Berberine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003409
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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